molecular formula C11H14BrN3OS B515510 2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B515510
M. Wt: 316.22g/mol
InChI Key: TVZYYGAUFPXOTO-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with a complex structure that includes a bromine atom, a propan-2-yloxy group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 5-bromo-2-(propan-2-yloxy)benzaldehyde with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[5-chloro-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide
  • (2E)-2-[5-fluoro-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide
  • (2E)-2-[5-iodo-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide

Uniqueness

2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C11H14BrN3OS

Molecular Weight

316.22g/mol

IUPAC Name

[(E)-(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H14BrN3OS/c1-7(2)16-10-4-3-9(12)5-8(10)6-14-15-11(13)17/h3-7H,1-2H3,(H3,13,15,17)/b14-6+

InChI Key

TVZYYGAUFPXOTO-MKMNVTDBSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)Br)/C=N/NC(=S)N

SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=S)N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=S)N

Origin of Product

United States

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